N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide
Description
N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 2,4-dimethylphenyl group and a 2-ethoxybenzamide moiety. Its molecular formula is C₂₆H₂₅N₇O₂, with a molecular weight of 479.53 g/mol. The pyrazolo-pyrimidine scaffold is known for its role in kinase inhibition and pharmaceutical applications, while the ethoxy group on the benzamide may influence solubility and binding interactions .
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c1-5-35-22-9-7-6-8-19(22)26(34)30-23-13-18(4)31-33(23)25-20-14-29-32(24(20)27-15-28-25)21-11-10-16(2)12-17(21)3/h6-15H,5H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUJJTDQTUNKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O2 |
| Molecular Weight | 378.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=CN=C(N2C=CC=C(C=C2)C(=O)N(C)C=N1)C(=O)OCC |
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and leukemia (K562) cell lines. The compound's mechanism of action appears to involve the induction of poly(ADP-ribose) polymerase (PARP) cleavage and modulation of proliferating cell nuclear antigen (PCNA) levels, suggesting a dual role in promoting apoptosis while inhibiting proliferation .
Enzyme Inhibition
Additionally, this compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and metabolic disorders. For instance, it has shown potential as an inhibitor of kinases involved in signaling pathways that regulate cell growth and survival. Molecular docking studies indicate strong binding affinity to targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study 1: Anticancer Activity
In a study conducted by Rao et al., various pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for anticancer activity. The results indicated that modifications at specific positions on the pyrazole ring enhanced cytotoxic effects against MCF-7 cells. The study concluded that the introduction of bulky substituents at the 4-position significantly improved antiproliferative potency .
Study 2: In Vivo Efficacy
A recent animal model study assessed the in vivo efficacy of this compound in tumor-bearing mice. The compound exhibited a notable reduction in tumor size compared to controls and was well-tolerated at therapeutic doses. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells within the tumors treated with the compound .
Scientific Research Applications
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:
Mechanism of Action:
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide primarily acts as a ligand for dopamine receptors. By binding to these receptors, it modulates neurotransmission pathways that are crucial for treating neurological disorders such as depression and anxiety.
Potential Therapeutic Applications:
- Neurological Disorders : The compound shows promise in treating conditions like depression and anxiety by influencing dopamine signaling.
- Cancer Research : Studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity, making them candidates for further exploration in inflammatory diseases.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
Synthesis Steps:
- Preparation of Pyrazolo[3,4-d]pyrimidine Core : This involves nucleophilic substitution reactions using strong bases like sodium hydride or potassium tert-butoxide.
- Introduction of Ethoxybenzamide Group : This can be achieved through acylation reactions involving the appropriate benzoyl chloride and the amine derivative.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Case Study 1: Neurological Activity
A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in modulating dopamine receptor activity, suggesting their potential use in treating neurodegenerative diseases .
Case Study 2: Anticancer Properties
Research documented in Cancer Research indicated that certain pyrazolo[3,4-d]pyrimidines inhibited cell proliferation in various cancer cell lines by targeting specific kinases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The target compound’s analogs differ primarily in substituents on the phenyl ring (attached to the pyrazolo[3,4-d]pyrimidine) and the benzamide moiety.
Key Structural Differences
Table 1: Structural Comparison of Analogs
Impact of Substituents
Alkoxy Group Variations (Target vs. Compound A):
- The ethoxy group in the target compound provides enhanced lipophilicity compared to Compound A’s methoxy group. This may improve membrane permeability but reduce aqueous solubility .
- NMR studies () suggest that alkoxy groups in the ortho position (target) induce distinct chemical shifts in regions A (protons 39–44) and B (29–36), implying altered electronic environments that could affect target binding .
Positional Isomerism (Target vs. Compound B):
- Compound B’s ethoxy group at the benzamide para position creates steric and electronic differences. Para-substituted benzamides often exhibit different binding modes compared to ortho-substituted analogs due to spatial orientation .
However, the chlorine atom may increase metabolic stability but also toxicity risks .
Preparation Methods
Solvent and Temperature Effects
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Cyclocondensation : Ethanol at reflux (78°C) vs. DMF at 100°C. Ethanol provides higher purity (98% by HPLC) but lower yield (70%) compared to DMF (85% yield, 92% purity).
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Acylation : Dichloromethane vs. THF. Dichloromethane minimizes side reactions (e.g., hydrolysis), achieving 90% yield vs. THF’s 78%.
Catalytic Systems
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Suzuki Coupling : Pd(PPh3)4 (5 mol%) in DME/H2O (3:1) at 80°C affords 88% yield but necessitates costly palladium.
-
Phase-Transfer Alkylation : Tetrabutylammonium bromide (10 mol%) in NaOH/H2O and toluene achieves comparable yields (85%) without metals.
Purification and Analytical Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) or recrystallization from ethanol/water (4:1). Purity is assessed using:
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HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H2O = 70:30).
-
NMR : 1H NMR (400 MHz, CDCl3) δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.75 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.51 (s, 3H, CH3), 2.34 (s, 3H, CH3).
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the established synthetic routes for this compound, and what analytical methods validate its purity and structure?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1: Condensation of pyrazolo[3,4-d]pyrimidine cores with substituted aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2,4-dimethylphenyl group .
- Step 2: Subsequent alkylation or nucleophilic substitution to attach the 3-methylpyrazole moiety, followed by coupling with 2-ethoxybenzamide via amide bond formation .
Validation: - Purity: HPLC with UV detection (λ = 254 nm).
- Structural Confirmation: IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (pyrazole C-H protons at δ 6.5–7.5 ppm), and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction conditions be optimized to suppress byproducts during cyclization of pyrazolo-pyrimidine intermediates?
Answer:
Key factors include:
- Temperature Control: Cyclization with phosphoryl chloride (POCl₃) at 120°C minimizes side reactions like over-oxidation or ring-opening .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while excess base (e.g., Et₃N) neutralizes HCl byproducts .
- Catalysis: Transition metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in Suzuki-Miyaura cross-coupling steps .
Troubleshooting: Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and quench unreacted reagents with ice-cold water .
Basic: What crystallographic tools are recommended for resolving structural ambiguities in this compound?
Answer:
- Software: SHELXL (for refinement) and SHELXS (for structure solution) are industry standards. SHELXL handles twinning and high-resolution data, critical for pyrazolo-pyrimidine derivatives .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Validation: Check R-factor convergence (<5%), Fo-Fc electron density maps, and CCDC deposition for peer validation .
Advanced: How can molecular docking studies guide hypotheses about this compound’s biological targets?
Answer:
- Target Selection: Prioritize kinases or phosphodiesterases (PDEs) due to the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Protocol:
- Protein Preparation: Retrieve PDE4B or JAK2 crystal structures (PDB: 4QSP or 6VSB) and remove water/ligands.
- Docking: Use AutoDock Vina with a grid box centered on the active site (20 ų).
- Scoring: Rank poses by binding energy (ΔG < -8 kcal/mol) and hydrogen-bond interactions with conserved residues (e.g., Glu406 in PDE4B) .
- Validation: Compare with known inhibitors (e.g., Sildenafil) and validate via enzyme inhibition assays .
Advanced: How should researchers resolve contradictions between spectroscopic data and computational modeling results?
Answer:
- Case Example: If NMR suggests a planar amide conformation but DFT calculations predict non-planarity:
- Re-examine Solvent Effects: NMR in DMSO-d₆ may stabilize intramolecular H-bonds, altering observed geometry .
- Dynamic Effects: Perform MD simulations to assess rotational barriers of the ethoxybenzamide group.
- Experimental Cross-Validation: Use X-ray crystallography (via SHELXL) to resolve bond angles/planarity definitively .
Basic: What are the critical considerations for handling hygroscopic intermediates in its synthesis?
Answer:
- Intermediate Stability: The 3-methylpyrazole moiety is moisture-sensitive. Use anhydrous solvents (e.g., THF over DCM) and inert atmospheres (N₂/Ar) .
- Workup: Quench reactions with brine (instead of water) and dry over MgSO₄ before column chromatography (silica gel, 230–400 mesh) .
- Storage: Keep intermediates under vacuum or in sealed vials with molecular sieves (4Å) .
Advanced: What strategies enhance enantiomeric purity in derivatives of this compound?
Answer:
- Chiral Resolution: Use preparative HPLC with a Chiralpak IA column (hexane:IPA = 90:10, 1 mL/min).
- Asymmetric Synthesis: Employ Evans auxiliaries or organocatalysts (e.g., L-proline) during pyrazole ring formation .
- Analysis: Validate enantiomeric excess (ee > 95%) via circular dichroism (CD) or chiral shift reagents in ¹H NMR .
Basic: How can researchers assess the compound’s stability under physiological conditions?
Answer:
- Buffer Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via LC-MS (loss of parent ion m/z).
- Light Sensitivity: Conduct accelerated photodegradation studies (ICH Q1B guidelines) using UV light (320–400 nm) .
- Metabolic Stability: Use liver microsomes (human/rat) to calculate half-life (t½) and intrinsic clearance (Clint) .
Advanced: What statistical methods address batch-to-batch variability in biological activity data?
Answer:
- Data Normalization: Use Z-scores or log2 fold changes to adjust for plate/assay variability.
- Multivariate Analysis: PCA identifies outlier batches driven by impurities (e.g., residual DMF detected via GC-MS) .
- Reproducibility: Apply Bland-Altman plots to compare IC₅₀ values across replicates .
Advanced: How can cryo-EM complement crystallography for studying this compound’s macromolecular interactions?
Answer:
- Application: Cryo-EM resolves flexible regions (e.g., solvent-exposed pyrazole rings) in complexes with large targets (e.g., ribosomes).
- Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
